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A Comparative Guide to the Electronic Band Structure of BaAl₄, SrAl₄, and EuAl₄

This guide provides a detailed comparison of the electronic band structures of BaAl₄, SrAl₄,

and EuAl₄, three isostructural intermetallic compounds that exhibit intriguing and distinct

electronic ground states. While sharing the same crystal lattice, their electronic properties

diverge significantly, particularly concerning the emergence of charge density wave

phenomena. This comparison is intended for researchers and scientists in condensed matter

physics and materials science.

Crystal Structure
BaAl₄, SrAl₄, and EuAl₄ all crystallize in the body-centered tetragonal BaAl₄-type structure,

which belongs to the space group I4/mmm.[1][2][3][4][5] This structure is a cornerstone for

many other complex intermetallic compounds, including various superconductors and strongly

correlated electron systems.[6] The constituent atoms form a network of buckled aluminum

square lattices sandwiched between layers of the alkaline-earth (Ba, Sr) or rare-earth (Eu)

elements.[2]

Compound Space Group a, b (Å) c (Å) Reference

BaAl₄ I4/mmm ~4.56 ~11.21 [2] (Implied)

SrAl₄ I4/mmm 4.450 11.187 [7]

EuAl₄ I4/mmm 4.401 11.164 [7]
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Electronic Band Structure: A Tale of Similarity and
Divergence
Despite their identical crystal structures, the electronic properties of these materials show key

differences, primarily driven by subtle variations in their electronic band structures and electron-

phonon interactions.

General Features: Topological Semimetals
Theoretical calculations and experimental evidence suggest that all three compounds are

topological semimetals.[2][8] Their electronic band structures are characterized by the

presence of Dirac-like dispersions and nodal lines near the Fermi level.[2][3][5][6][9] The overall

band structure and Fermi surface shapes of BaAl₄, SrAl₄, and the non-4f contribution of EuAl₄

are remarkably similar.[2][10] The Fermi surface in these materials is three-dimensional and

consists of both hole and electron pockets.[10][11]

The Case of EuAl₄: Localized 4f Electrons
A key feature of EuAl₄ is the electronic state of the europium atoms. Photoelectron

spectroscopy studies have confirmed that Eu is in a divalent state (Eu²⁺).[1][10] The seven 4f

electrons are highly localized and their energy levels are situated approximately 1.8 eV below

the Fermi energy.[10] Consequently, these localized 4f moments do not directly contribute to

the Fermi surface.[1][10] This is why the Fermi surface of EuAl₄, as measured by ARPES, is

very similar to that of SrAl₄, which lacks 4f electrons.[10][12] These localized moments in EuAl₄

are, however, responsible for a series of complex antiferromagnetic transitions at low

temperatures (below 16 K).[1][13]

Charge Density Wave (CDW): The Key Distinction
The most significant difference in the electronic behavior of these compounds is the presence

of an incommensurate Charge Density Wave (CDW) in SrAl₄ and EuAl₄, and its conspicuous

absence in BaAl₄.[2][5][8]

SrAl₄ exhibits a CDW transition at a temperature (TCDW) of approximately 243 K.[1][14]

EuAl₄ undergoes a CDW transition at a TCDW of around 140-145 K.[1][4][7][14]
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BaAl₄ remains a paramagnetic metal with no CDW formation.[8]

The origin of this CDW is not a simple Fermi surface nesting mechanism.[10][15][16] Instead, it

is attributed to a strong, momentum-dependent electron-phonon coupling.[2][3][5][17]

Specifically, a softening of a transverse acoustic phonon mode along the Γ-Z direction in the

Brillouin zone is the primary driving force for the lattice instability that leads to the CDW state.

[15][16][17] In BaAl₄, this electron-phonon coupling is significantly weaker, which is why it does

not exhibit a CDW.[2][17]

Summary of Comparative Data
The table below summarizes the key structural and electronic properties of BaAl₄, SrAl₄, and

EuAl₄.

Property BaAl₄ SrAl₄ EuAl₄

Crystal Structure Tetragonal (I4/mmm) Tetragonal (I4/mmm) Tetragonal (I4/mmm)

Topological Feature
Topological

Semimetal[6][8]

Topological

Semimetal[2][3]

Topological

Semimetal[2][13]

Charge Density Wave

(CDW)
Absent[2][8] Present[2][14] Present[1][14]

CDW Transition Temp.

(TCDW)
N/A ~243 K[1][14] ~140-145 K[1][4]

Origin of CDW N/A

Strong electron-

phonon coupling[2]

[17]

Strong electron-

phonon coupling[2]

[15]

Eu Valence State N/A N/A Divalent (Eu²⁺)[1][10]

4f Electron State N/A N/A
Localized ~1.8 eV

below EF[10]

Low-Temperature

Magnetism
No No

Multiple

antiferromagnetic

transitions (<16 K)[1]

[13]
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Experimental and Computational Protocols
The understanding of the electronic structures of these materials has been built upon a

combination of advanced experimental techniques and theoretical calculations.

Density Functional Theory (DFT): This computational method is the primary tool for

calculating the electronic band structure, density of states, and Fermi surfaces of these

materials.[2][3] DFT calculations have been crucial in identifying the topological features and

in studying the susceptibility functions to understand the origin of the CDW.[2][5] The

calculations are typically performed using plane-wave basis sets within generalized gradient

approximation (GGA) or local density approximation (LDA), often including spin-orbit

coupling (SOC) to accurately capture the topological properties.[3]

Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful experimental

technique used to directly map the electronic band structure and visualize the Fermi surface.

[6][7][10] By measuring the kinetic energy and emission angle of photoelectrons ejected from

the sample upon illumination with high-energy photons (typically soft X-rays or UV light), the

electron's binding energy and momentum can be determined.[10][18] This technique was

essential in confirming the three-dimensional nature of the Fermi surface and the similarity

between SrAl₄ and EuAl₄.[10][12]

X-ray Diffraction (XRD): Single-crystal and powder XRD are used to determine the precise

crystal structure, including lattice parameters and atomic positions.[1][4] Temperature-

dependent XRD measurements are also used to detect the structural distortions and satellite

reflections that are characteristic of the onset of a CDW phase.[4][15]

Hard X-ray Photoelectron Spectroscopy (HAXPES): This technique provides information

about the core-level electrons and the valence band, which was used to definitively establish

the divalent state of Eu in EuAl₄.[10][12]

Visualization of the Comparative Framework
The following diagram illustrates the logical flow from the shared crystal structure to the

divergent electronic ground states of BaAl₄, SrAl₄, and EuAl₄.
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Structural & Fundamental Properties
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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